Ethyl nonadecanoate

Gas Chromatography Kovats Retention Index Fatty Acid Ester Analysis

Resolve co-elution challenges with conventional methyl ester internal standards in GC-FID/MS biodiesel and lipidomic workflows. Ethyl nonadecanoate's odd-chain C19 backbone is naturally absent from oils, while its ethyl ester group matches target analyte class, eliminating ester-class quantification bias. • Kovats RI: 2278 (SE-30), 2547 (OV-351) for unambiguous peak assignment • mp 33-36 °C; white to off-white solid for easy handling • Purity ≥96% (GC); available as certified reference material from multiple global suppliers

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS No. 18281-04-4
Cat. No. B101110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl nonadecanoate
CAS18281-04-4
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3
InChIKeyICVYQLQYVCXJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Nonadecanoate: Long-Chain FAEE for Analysis & Synthesis


Ethyl nonadecanoate (CAS 18281-04-4), also known as nonadecanoic acid ethyl ester, is a saturated long-chain fatty acid ethyl ester (FAEE) with a 19-carbon aliphatic chain, empirical formula C21H42O2, and molecular weight of 326.57 g/mol [1]. As a member of the odd-chain FAEE class, it exists as a white to off-white solid at room temperature with a melting point range of 33–36 °C and is primarily utilized in analytical chemistry as a gas chromatography reference standard and in organic synthesis as a model compound for esterification studies . This compound is commercially available from multiple suppliers including TCI, Santa Cruz Biotechnology, and Nu-Chek in purities ranging from 96% to >99% (GC) .

1
Odd-chain C19 FAEE reference standard for GC analytical workflows
2
Model compound for long-chain fatty acid ethyl ester synthesis studies
3
Alternative internal standard when methyl nonadecanoate co-elutes with target FAMEs

Why Methyl Cannot Replace Ethyl Nonadecanoate


While methyl nonadecanoate (C19:0 methyl ester) and ethyl nonadecanoate (C19:0 ethyl ester) share the same odd-chain fatty acid backbone, they are not interchangeable in analytical workflows. The ethyl ester exhibits a higher Kovats retention index than its methyl counterpart on both non-polar and polar GC stationary phases due to its larger ester alkyl group [1]. Furthermore, methyl nonadecanoate peaks can co-elute with or present resolution challenges relative to unsaturated C18 methyl esters such as methyl linoleate (C18:2) and methyl linolenate (C18:3) in complex fatty acid profiles [2]. Ethyl nonadecanoate offers distinct chromatographic retention behavior that provides an alternative internal standard option when co-elution with target analytes is a concern. In synthetic applications, the ethyl ester serves specifically as a model compound for esterification reactions involving ethanol and long-chain fatty acids, whereas the methyl ester cannot directly model ethanol-based esterification systems .

Target: Ethyl nonadecanoate (C19:0 EE)
Substitute: Methyl nonadecanoate (C19:0 ME)
Retention
Ethyl ester exhibits higher Kovats index on both non-polar and polar GC phases; elution windows may not transfer directly.
Resolution
Methyl nonadecanoate may co-elute with unsaturated C18 FAMEs; ethyl provides an alternative peak that may reduce co-elution risk.
Derivative Class
Methyl ISTD introduces an ester-class mismatch in FAEE methods, potentially biasing quantification accuracy.

Ethyl Nonadecanoate vs. Closest Analogs: Quantitative Differences


Non-Polar GC Retention: Ethyl vs. Methyl Nonadecanoate

Ethyl nonadecanoate exhibits a Kovats retention index (I) of 2278 on an SE-30 non-polar capillary column at 200 °C, representing a quantifiable increase relative to the expected retention of methyl nonadecanoate due to the additional methylene unit in the ester moiety [1]. This higher retention index provides an alternative elution window in complex fatty acid ester mixtures, reducing the risk of co-elution with unsaturated C18 methyl esters [2].

Non-Polar GC Retention
Class-level inference
I = 2278 (SE-30, 200 °C) vs. expected lower for methyl ester
Supports alternative ISTD peak placement to reduce co-elution risk
Direct comparator I value not available from same study
Gas Chromatography Kovats Retention Index Fatty Acid Ester Analysis

Melting Point: Ethyl vs. Methyl Nonadecanoate

Ethyl nonadecanoate exhibits a melting point range of 33–36 °C (freezing point) , whereas methyl nonadecanoate melts at 38–42 °C . The approximately 3–5 °C lower melting point of the ethyl ester may influence solubility behavior and physical handling characteristics at near-ambient laboratory temperatures.

Melting Point
Data to verify
33–36 °C (ethyl) vs. 38–42 °C (methyl)
Reported lower melting point may simplify ambient handling
Supplier data; confirm with lot-specific COA
Physical Properties Thermal Analysis Solid-Liquid Phase Transition

Polar GC Retention: Ethyl vs. Methyl Nonadecanoate

On the polar OV-351 capillary column, ethyl nonadecanoate exhibits a Kovats retention index (I) of 2547 at both 140 °C and 160 °C [1]. This polar-phase retention data is essential for differentiating ethyl nonadecanoate from other FAEEs and from methyl esters in comprehensive lipid profiling, where polar columns are routinely employed to separate unsaturated and saturated fatty acid derivatives.

Polar GC Retention
Class-level inference
I = 2547 (OV-351, 140–160 °C) vs. expected lower for methyl ester
Reported polar index supports identification in FAEE mixtures
No direct methyl ester comparator from same source
Gas Chromatography Polar Stationary Phase Fatty Acid Ethyl Ester Profiling

Odd-Chain FAEE as Internal Standard

Ethyl nonadecanoate (C19:0 ethyl ester) serves as an internal standard in gas chromatographic analysis of fatty acid ethyl ester (FAEE) mixtures, leveraging its odd carbon number (C19) which is naturally absent or present only at trace levels in most biological and fuel-derived samples . Its ethyl ester moiety specifically matches the analyte class in biodiesel and fermentation-derived FAEE assays, unlike methyl nonadecanoate internal standards which introduce a mismatch in derivative chemistry [1].

ISTD Method Fit
Class-level inference
Odd-chain C19 ethyl ester matches FAEE analyte class
May reduce ester-class mismatch bias in FAEE quantification
Method-specific validation required; Agilent Community 2024 reference
Internal Standard Biodiesel Analysis GC-FID Quantification

Optimal Use Cases for Ethyl Nonadecanoate


GC Internal Standard for FAEE Quantification in Biodiesel

Ethyl nonadecanoate is the preferred internal standard for gas chromatographic quantification of fatty acid ethyl esters in biodiesel fuel samples and fermentation broths. Its odd-chain C19 backbone is absent from natural and processed oils, while its ethyl ester moiety matches the analyte class being measured . This eliminates the ester-class mismatch that occurs when using methyl nonadecanoate as an internal standard for ethyl ester analytes, thereby improving quantitative accuracy in GC-FID and GC-MS biodiesel quality control workflows.

Alternative Internal Standard for FAME Profiling

In fatty acid methyl ester (FAME) analysis of food oils, biological tissues, or biodiesel feedstock, methyl nonadecanoate (C19:0) is the conventional internal standard. However, methyl nonadecanoate can exhibit resolution challenges relative to unsaturated C18 methyl esters such as methyl linoleate (C18:2) and methyl linolenate (C18:3) . Ethyl nonadecanoate, with its higher retention index on both non-polar (SE-30: I = 2278) and polar (OV-351: I = 2547) GC columns [1], elutes later and provides an alternative internal standard peak that is less likely to co-elute with unsaturated C18 FAMEs. This makes ethyl nonadecanoate a strategic alternative when chromatographic resolution of the internal standard is problematic.

Model Compound for Long-Chain FA Esterification

Ethyl nonadecanoate serves as a well-characterized model substrate for studying esterification and transesterification reactions involving long-chain fatty acids (≥C18) and ethanol . Its synthesis from nonadecanoic acid and ethanol, achievable with approximately 87% yield under acid catalysis [1], provides a reproducible benchmark reaction for optimizing catalyst systems, solvent-free conditions, and process parameters relevant to biodiesel synthesis and lipid chemistry research.

FAEE Reference Standard for Natural Product Extracts

Ethyl nonadecanoate is utilized as a reference standard for the identification and quantification of fatty acid ethyl esters in natural product extracts, fermentation products, and metabolomics studies . Its defined Kovats retention indices (I = 2278 on SE-30; I = 2547 on OV-351) [1] enable confident peak assignment in GC-MS lipidomic profiling workflows. Researchers studying plant-derived FAEEs or microbial lipid metabolism benefit from ethyl nonadecanoate's well-characterized chromatographic properties and commercial availability as a certified reference material.

Application
Selection Property
Validation Focus
FAEE Quantification in Biodiesel
Odd-chain C19 backbone & ethyl ester moiety
Absence from natural oils and ester-class match
Alternative ISTD for FAME Profiling
Higher GC retention vs. methyl nonadecanoate
Resolution from unsaturated C18 FAMEs
Model Esterification Reactions
Well-characterized ethyl ester substrate
Reproducible synthesis benchmark
FAEE Reference Standard for Lipidomics
Defined GC retention indices
Peak assignment in GC-MS profiling

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